

The Role of AS1949490 in Insulin Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS1949490

Cat. No.: B605608

[Get Quote](#)

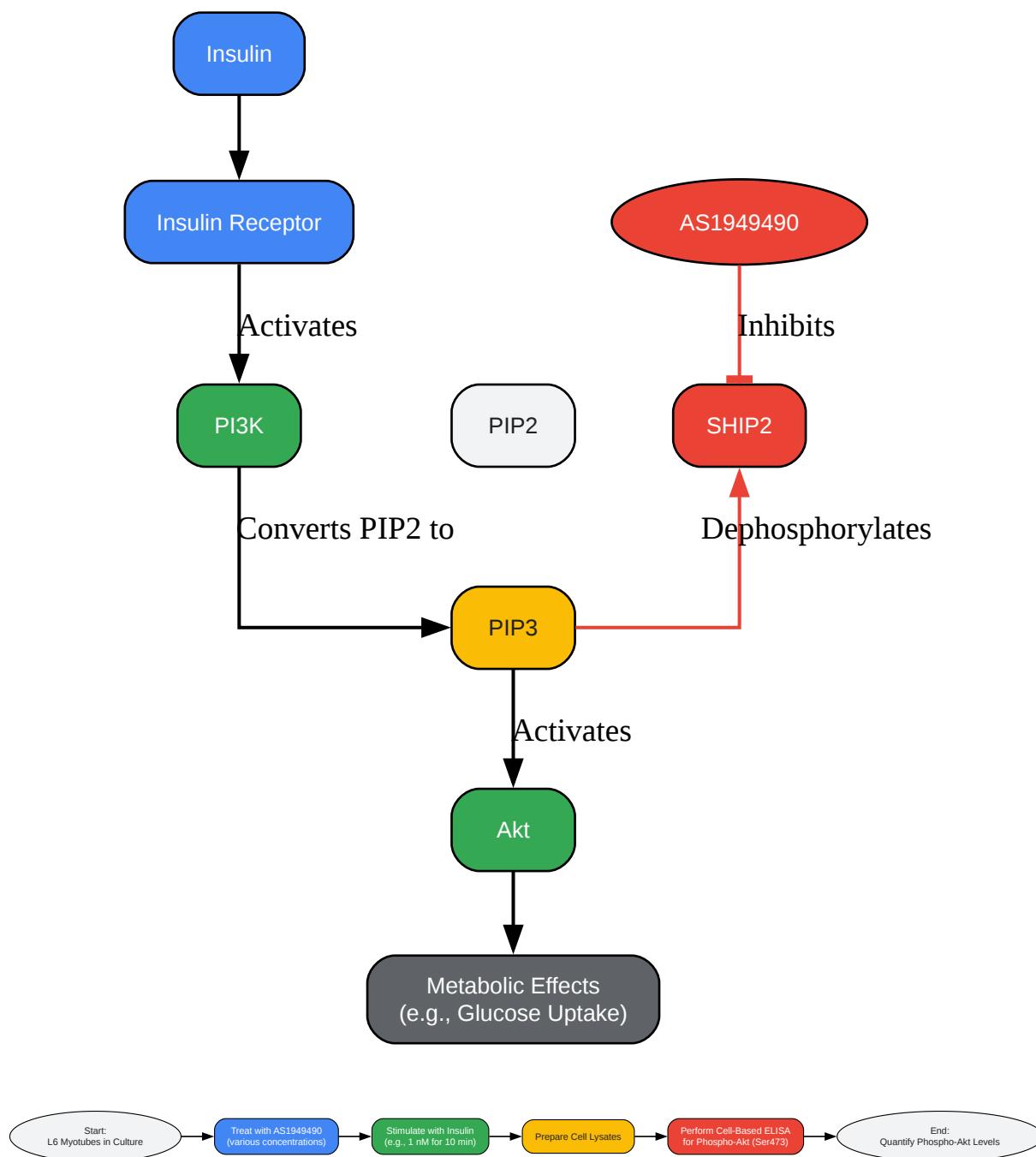
For Researchers, Scientists, and Drug Development Professionals

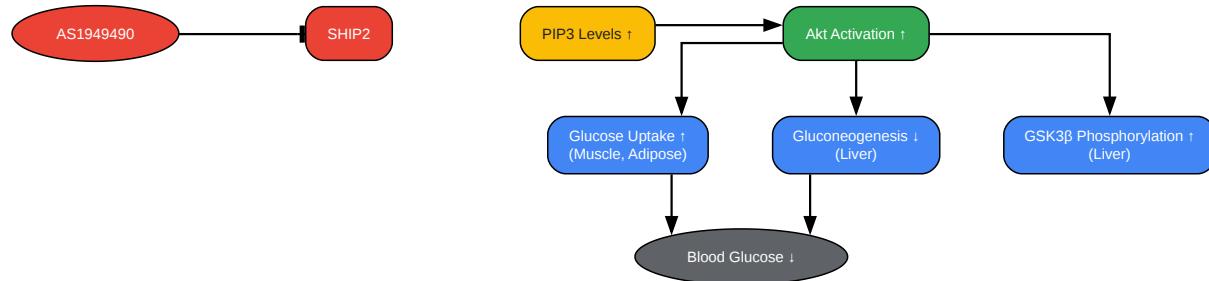
Abstract

AS1949490 is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to insulin's metabolic effects. By inhibiting SHIP2, **AS1949490** enhances insulin signaling, leading to increased glucose uptake, suppression of gluconeogenesis, and improved glucose homeostasis. This document provides an in-depth technical overview of **AS1949490**'s mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the involved signaling pathways.

Introduction to AS1949490 and its Target: SHIP2

AS1949490 was identified through high-throughput screening as a competitive inhibitor of SHIP2.^[1] SHIP2 is a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate, thereby acting as a brake on the insulin signaling cascade.^{[2][3]} Elevated expression or activity of SHIP2 is associated with insulin resistance in type 2 diabetes.^{[2][4]} Therefore, inhibiting SHIP2 with molecules like **AS1949490** presents a promising therapeutic strategy for type 2 diabetes.^{[3][5]}


Mechanism of Action: Enhancement of Insulin Signaling


The primary mechanism of action of **AS1949490** is the inhibition of SHIP2, which leads to an accumulation of PIP3 at the plasma membrane.^[6] This, in turn, promotes the activation of key downstream effectors in the insulin signaling pathway, most notably Akt (also known as Protein Kinase B).^{[5][7]} Activated Akt then mediates a range of metabolic effects.^[8]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.^[7] In the context of insulin signaling, the binding of insulin to its receptor triggers a phosphorylation cascade that activates PI3K.^[8] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3.^[7] PIP3 acts as a second messenger, recruiting and activating Akt.^[7]

SHIP2 negatively regulates this pathway by hydrolyzing PIP3.^[2] By inhibiting SHIP2, **AS1949490** effectively removes this negative regulation, leading to sustained levels of PIP3 and, consequently, enhanced and prolonged activation of Akt.^[5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. Association of SH2-containing inositol phosphatase 2 with the insulin resistance of diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHIPping out diabetes—Metformin, an old friend among new SHIP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHIP2 inhibition alters redox-induced PI3K/AKT and MAP kinase pathways via PTEN over-activation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- To cite this document: BenchChem. [The Role of AS1949490 in Insulin Signaling Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605608#as1949490-s-role-in-insulin-signaling-pathways\]](https://www.benchchem.com/product/b605608#as1949490-s-role-in-insulin-signaling-pathways)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com